Technical Documentation Center

5-(2-Chloro-5-fluorophenyl)nicotinonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Chloro-5-fluorophenyl)nicotinonitrile
  • CAS: 1346692-29-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(2-Chloro-5-fluorophenyl)nicotinonitrile: Navigating a Landscape of Isomeric Complexity

For Researchers, Scientists, and Drug Development Professionals Preamble: The Challenge of Isomeric Specificity In the pursuit of novel chemical entities for drug discovery and materials science, the precise arrangement...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Isomeric Specificity

In the pursuit of novel chemical entities for drug discovery and materials science, the precise arrangement of atoms within a molecule is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different physical, chemical, and biological properties. This guide addresses the specific molecule 5-(2-Chloro-5-fluorophenyl)nicotinonitrile . However, a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of specific data for this particular isomer. The available information often pertains to closely related isomers, such as 2-chloro-5-(3-fluorophenyl)nicotinonitrile and 5-(5-chloro-2-fluorophenyl)nicotinonitrile. This document will therefore provide a technical overview based on established principles of organic chemistry and data from related compounds, while clearly indicating where information is inferred rather than directly reported for the title compound.

Molecular Identity and Physicochemical Properties

Table 1: Predicted and Inferred Physicochemical Properties of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

PropertyValueSource/Basis
Molecular Formula C₁₂H₆ClFN₂-
Molecular Weight 232.64 g/mol Calculated
Appearance Likely a white to off-white solidInferred from related isomers
Melting Point Not available-
Boiling Point > 235 °C at 760 mmHgInferred from related isomers
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane) and poorly soluble in water.General principle for similar organic compounds

Synthesis and Chemical Reactivity

A definitive, published synthetic protocol for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile is not available. However, a plausible and highly efficient synthetic strategy would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. A logical approach to the synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile would involve the coupling of a pyridine-based building block with a phenyl-based building block.

Workflow: Proposed Suzuki-Miyaura Coupling for the Synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

G cluster_reactants Reactants reactant1 5-Bromonicotinonitrile reaction Suzuki-Miyaura Coupling reactant1->reaction reactant2 (2-Chloro-5-fluorophenyl)boronic acid reactant2->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., Na₂CO₃, K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water, Dioxane/Water) solvent->reaction workup Aqueous Workup & Purification (Chromatography) reaction->workup product 5-(2-Chloro-5-fluorophenyl)nicotinonitrile workup->product

Caption: Proposed synthetic workflow for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile via Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromonicotinonitrile (1.0 eq.), (2-chloro-5-fluorophenyl)boronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is then added.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-(2-Chloro-5-fluorophenyl)nicotinonitrile.

Chemical Reactivity

The chemical reactivity of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile is dictated by its functional groups: the nitrile, the pyridine ring, and the substituted phenyl ring.

  • Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further functionalization.

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of basicity and can be protonated or alkylated. The electron-deficient nature of the pyridine ring can also influence the reactivity of its substituents.

  • Aromatic Rings: The chloro and fluoro substituents on the phenyl ring are generally stable but can influence the electronic properties of the molecule. The chlorine atom on the phenyl ring is typically less reactive towards nucleophilic substitution than a chlorine on a pyridine ring.

Applications in Research and Drug Development

While specific applications for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile are not documented, compounds with similar structural motifs are of significant interest in medicinal chemistry. The presence of halogen atoms and a nitrile group can impart desirable pharmacokinetic and pharmacodynamic properties.

  • Scaffold for Bioactive Molecules: Nicotinonitrile derivatives are common scaffolds in the development of kinase inhibitors, which are a major class of anti-cancer drugs.

  • Modulation of Physicochemical Properties: The chloro and fluoro substituents can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile has been found. The following are predicted key signals based on the structure and data from related compounds.

  • ¹H NMR: Aromatic protons would appear in the range of 7.0-9.0 ppm. The specific coupling patterns would be complex due to the various substituents.

  • ¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The carbon of the nitrile group would be expected in the range of 115-125 ppm.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be observed around 2220-2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 232, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Safety and Handling

No specific safety data sheet (SDS) is available for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile. General precautions for handling halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

5-(2-Chloro-5-fluorophenyl)nicotinonitrile represents a chemical entity with potential applications in medicinal chemistry and materials science. However, the current lack of available data for this specific isomer highlights a gap in the scientific literature. The proposed synthetic route via Suzuki-Miyaura coupling provides a viable path for its preparation, which would enable a full characterization of its chemical and physical properties. Further research is needed to elucidate its biological activity and potential as a building block for novel functional molecules. It is imperative for researchers to rely on experimental data for the specific isomer of interest rather than extrapolating from related compounds, as subtle structural changes can lead to significant differences in properties and function.

References

  • EvitaChem. Buy 2-Chloro-5-(3-fluorophenyl)nicotinonitrile (EVT-12214769). EvitaChem Website. Accessed March 25, 2026.
  • ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis. ChemicalBook Website. Accessed March 25, 2026.
  • EvitaChem. Buy 5-(2-Chloro-5-fluorophenyl)nicotinic acid (EVT-11997016) | 1346692-26-9. EvitaChem Website. Accessed March 25, 2026.
  • Howei Pharm. CAS 1346692-12-3 | 5-(5-Chloro-2-fluorophenyl)nicotinonitrile,≥95%. Howei Pharm Website. Accessed March 25, 2026.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific Website. Accessed March 25, 2026.
  • Carl ROTH. Safety Data Sheet. Carl ROTH Website. Accessed March 25, 2026.
  • BLDpharm. 791644-48-9|2-Chloro-5-fluoronicotinonitrile. BLDpharm Website. Accessed March 25, 2026.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific Website. Accessed March 25, 2026.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific Website. Accessed March 25, 2026.
  • Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem Website. Accessed March 25, 2026.
  • MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Echemi Website. Accessed March 25, 2026.
  • ECHEMI. 2-CHLORO-5-PHENYLNICOTINONITRILE SDS, 10177-10-3 Safety Data Sheets. ECHEMI Website. Accessed March 25, 2026.
  • NextSDS. 2-CHLORO-5-(4-CHLOROPHENYL)NICOTINONITRILE — Chemical Substance Information. NextSDS Website. Accessed March 25, 2026.
  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Hertkorn, N., et al. "High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter." Biogeosciences, vol. 10, no. 3, 2013, pp. 1583-1624.
  • Singh, R. P., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." European Journal of Medicinal Chemistry, vol. 207, 2020, p. 112834.
  • Chemenu. cas 791644-48-9|| where to buy 2-Chloro-5-fluoronicotinonitrile. Chemenu Website. Accessed March 25, 2026.
  • Remuon, P., et al. "PREPARATION OF NEW 2-CHLORO-5-FLUORO-6-(4-PHENYL- METHYLPIPERAZ1NYL)-4-TRIFLUOROMETHYL-3-NICOTINIC. ACID." HETEROCYCLES, vol. 36, no. 3, 1993, pp. 431-432.
  • TCI Chemicals. Suzuki-Miyaura Cross-Coupling Reaction. TCI Chemicals Website. Accessed March 25, 2026.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. Accessed March 25, 2026.
  • Combi-Blocks. Safety Data Sheet. Combi-Blocks Website. Accessed March 25, 2026.
  • Chen, Y., et al. "Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-0
Exploratory

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Guide for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

Executive Summary 5-(2-Chloro-5-fluorophenyl)nicotinonitrile (CAS: 1346692-29-2) is a highly specialized halogenated biaryl building block utilized extensively in the discovery and synthesis of advanced active pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Chloro-5-fluorophenyl)nicotinonitrile (CAS: 1346692-29-2) is a highly specialized halogenated biaryl building block utilized extensively in the discovery and synthesis of advanced active pharmaceutical ingredients (APIs). The 3-cyanopyridine (nicotinonitrile) nucleus is a privileged scaffold in medicinal chemistry, frequently leveraged to design potent kinase inhibitors and antiproliferative agents[1].

However, the integration of a di-halogenated phenyl ring with a nicotinonitrile core presents specific toxicological and metabolic liabilities. As a Senior Application Scientist, it is critical to look beyond basic hazard classifications and understand the mechanistic causality behind this compound's biological interactions. This whitepaper synthesizes the physicochemical properties, structural alerts, toxicokinetics, and self-validating experimental methodologies required to safely handle and evaluate this compound in a drug development setting.

Physicochemical Properties & Structural Alerts

Understanding the baseline physicochemical properties is the first step in predicting a compound's pharmacokinetic and toxicological behavior. 5-(2-Chloro-5-fluorophenyl)nicotinonitrile is a solid compound with the molecular formula C12H6ClFN2[2].

Quantitative Data Summary
PropertyValue
Chemical Name 5-(2-Chloro-5-fluorophenyl)nicotinonitrile
CAS Number 1346692-29-2
Molecular Formula C12H6ClFN2
Molecular Weight 232.64 g/mol
Physical State Solid
Estimated LogP 3.2 – 3.8 (Highly Lipophilic)
Mechanistic Structural Alerts
  • The Nicotinonitrile Core: While aliphatic nitriles pose a severe risk of in vivo cyanide release via rapid metabolism, aromatic nitriles like nicotinonitrile generally exhibit higher metabolic stability. However, they lack comprehensive chronic toxicity data in standard EPA assessments and can still undergo slow hydration to amides[3].

  • The Halogenated Biaryl System: The substitution of chlorine and fluorine on the phenyl ring significantly increases the molecule's lipophilicity. Halogenated biaryl systems are notorious for their potential to bioaccumulate or form reactive intermediates during oxidative metabolism, necessitating rigorous screening[4].

Toxicokinetics & Metabolic Pathways

Predicting the biotransformation of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile is essential for anticipating off-target toxicity. Because halogenated biaryls are highly lipophilic, they require extensive hepatic clearance.

  • Phase I Metabolism (Oxidation): The primary clearance route is anticipated to be Cytochrome P450 (CYP)-mediated hydroxylation. The electron-withdrawing nature of the halogens (Cl, F) deactivates the phenyl ring, likely directing CYP oxidation toward the pyridine core.

  • Phase II Metabolism (Conjugation): Hydroxylated metabolites will undergo UGT-mediated glucuronidation for renal excretion. If the CYP oxidation forces the formation of an arene oxide intermediate on the halogenated ring, Glutathione (GSH) conjugation will act as the primary cellular detoxification mechanism. Depletion of GSH in hepatic cells is a primary driver of hepatotoxicity for this class of compounds.

MetabolicPathway Parent 5-(2-Chloro-5-fluorophenyl) nicotinonitrile CYP CYP450 Oxidation (Phase I) Parent->CYP NitrileHyd Nitrile Hydration (Minor Pathway) Parent->NitrileHyd Hydroxylated Hydroxylated Metabolites CYP->Hydroxylated Amide Nicotinamide Derivative NitrileHyd->Amide Glucuronidation UGT Glucuronidation Hydroxylated->Glucuronidation GSH GSH Trapping Hydroxylated->GSH Reactive Intermediates Excretion Renal/Biliary Excretion Amide->Excretion Glucuronidation->Excretion GSH->Excretion

Fig 1. Predicted Phase I/II metabolic clearance pathways for the halogenated nicotinonitrile.

Safety Data Sheet (SDS) & Hazard Identification

Based on structural analogs and standard safety data for nicotinonitrile derivatives, this compound exhibits acute toxicity and specific target organ toxicity (single exposure) risks[5]. The following Globally Harmonized System (GHS) classifications apply:

GHS Classification Table
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation
Aquatic Toxicity (Acute) Category 1WarningH400: Very toxic to aquatic life
Handling & Spill Protocols
  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving is mandatory when handling concentrated DMSO stock solutions), a disposable lab coat, and tightly sealed safety goggles.

  • Spill Mitigation:

    • Evacuate personnel from the immediate vicinity.

    • Don a half-mask respirator with P100/organic vapor cartridges.

    • Cover the solid spill with damp absorbent pads to prevent dust aerosolization (never use dry sweeping).

    • Transfer the material to a hazardous waste container. Clean the surface with a 10% bleach solution, followed by 70% ethanol to degrade any residual active compound.

Experimental Methodologies for Toxicity Validation

To validate the safety profile of this compound during early-stage drug discovery, the following self-validating protocols must be executed.

Protocol A: In Vitro Cytotoxicity Assessment (CellTiter-Glo)
  • Causality: Why use ATP-luminescence over standard MTT assays? Halogenated nitrogenous compounds can interfere with the redox potential required for MTT reduction, leading to false viability signals. ATP quantification provides an orthogonal, self-validating metabolic readout. We utilize HepG2 (hepatic) and HEK293 (renal) cell lines to establish a baseline for hepatic clearance toxicity and renal excretion stress.

  • Step-by-Step Methodology:

    • Seed HepG2 and HEK293 cells at a density of 10,000 cells/well in a 96-well opaque-walled plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Prepare a 10-point dose-response curve of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile (0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the culture media remains strictly below 0.5% to prevent solvent-induced cytotoxicity.

    • Treat the cells for 48 hours.

    • Add CellTiter-Glo reagent at a 1:1 volume ratio to the culture media. Lyse the cells for 10 minutes on an orbital shaker to release intracellular ATP.

    • Measure luminescence using a microplate reader to calculate absolute IC50 values.

Protocol B: Microsomal Stability and Reactive Metabolite Trapping
  • Causality: To assess the risk of hepatotoxicity stemming from reactive arene oxides, trapping with GSH in human liver microsomes (HLMs) is essential. The inclusion of an internal standard ensures the system is self-validating for extraction efficiency.

  • Step-by-Step Methodology:

    • Incubate 1 µM of the test compound with 1 mg/mL HLMs in a 100 mM potassium phosphate buffer (pH 7.4).

    • Add 5 mM Glutathione (GSH) to the mixture.

    • Initiate the enzymatic reaction by adding 1 mM NADPH.

    • Incubate at 37°C for 60 minutes.

    • Quench the reaction with 3 volumes of ice-cold acetonitrile containing a known internal standard (e.g., Diclofenac).

    • Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS, utilizing a precursor ion scan for the neutral loss of 129 Da (characteristic of GSH adducts) to identify reactive intermediates.

ToxWorkflow Compound Test Compound (CAS: 1346692-29-2) InVitro In Vitro Cytotoxicity (HepG2 / HEK293) Compound->InVitro Metabolic Microsomal Stability & GSH Trapping Compound->Metabolic Genotox Genotoxicity (Ames Test) Compound->Genotox Data Data Synthesis & Risk Assessment InVitro->Data Metabolic->Data Genotox->Data SDS SDS Generation & Handling Protocols Data->SDS

Fig 2. High-throughput in vitro toxicity screening and SDS generation workflow.

References

  • Title: (PDF) Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present)
  • Title: Provisional Peer Reviewed Toxicity Values for Nicotinonitrile Source: ORNL / EPA URL
  • Title: Bacterial Cytochrome P450 for Oxidative Halogenated Biaryl Coupling Source: ACS Catalysis URL
  • Title: C12H6ClFN2 - Chemical Dictionary - Guidechem Source: Guidechem URL
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL

Sources

Foundational

In Silico Profiling of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile Derivatives: A Methodological Whitepaper on Molecular Docking and Dynamics

Executive Summary Nicotinonitrile derivatives have emerged as highly privileged scaffolds in targeted oncology, demonstrating potent sub-micromolar efficacy against key kinases and acetyltransferases[1]. This technical w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinonitrile derivatives have emerged as highly privileged scaffolds in targeted oncology, demonstrating potent sub-micromolar efficacy against key kinases and acetyltransferases[1]. This technical whitepaper provides an authoritative, step-by-step computational methodology for evaluating a specific, highly optimized chemotype: the 5-(2-chloro-5-fluorophenyl)nicotinonitrile scaffold. By synthesizing structure-activity relationship (SAR) logic with rigorous molecular docking and molecular dynamics (MD) protocols, this guide equips drug development professionals with a self-validating framework for predictive hit-to-lead optimization.

Chemical Rationale: The 2-Chloro-5-fluorophenyl Advantage

In rational drug design, functional group substitutions are never arbitrary. The integration of a 2-chloro-5-fluorophenyl moiety onto the nicotinonitrile core serves a dual mechanistic purpose:

  • Conformational Locking (Minimizing Entropic Penalty): The bulky 2-chloro substituent creates a deliberate steric clash with the central nicotinonitrile ring. This forces the phenyl ring out of planarity, locking the molecule into an orthogonal dihedral conformation. This pre-organization reduces the entropic penalty of binding, allowing the scaffold to slide seamlessly into narrow, hydrophobic ATP-binding clefts[1].

  • Metabolic & Electrostatic Shielding: The 5-fluoro group protects the aromatic ring from oxidative metabolism by Cytochrome P450 enzymes. Furthermore, the strong electronegativity of fluorine acts as a highly directional hydrogen-bond acceptor, capable of participating in multipolar halogen bonding with the backbone amides of a kinase hinge region.

Biological Targets of Interest

This protocol is optimized for two validated oncology targets where nicotinonitrile derivatives have shown proven in vitro and in vivo efficacy:

  • Pim-1 Kinase: Overexpressed in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), Pim-1 is a critical driver of cell cycle progression. Nicotinonitrile derivatives act as pan-Pim kinase inhibitors, inducing G2/M phase arrest and upregulating pro-apoptotic markers like caspase-3 and Bax[1].

  • hGCN5 Acetyltransferase: An epigenetic target where nicotinonitrile derivatives occupy the acetyl-CoA cofactor pocket, blocking H3K14 acetylation and inducing apoptosis in leukemia models[2].

Experimental Protocol: A Self-Validating Docking System

To ensure scientific integrity and predictive accuracy, the following protocol utilizes a closed-loop validation system. Every step is designed to establish causality between the computational parameters and the physical chemistry of the biological system.

Step 1: Ligand Preparation (State Generation)
  • Action: Generate 3D geometries of the 5-(2-chloro-5-fluorophenyl)nicotinonitrile derivatives using the OPLS4 force field.

  • Causality: Molecules exist in dynamic ensembles of protonation and tautomeric states. Using preparation tools at a physiological pH of 7.4 ± 0.2 ensures that the correct ionization state is docked. The OPLS4 force field is specifically chosen for its superior parameterization of halogen bonds, which is critical for accurately modeling the fluoro and chloro substituents.

Step 2: Protein Preparation & Grid Generation
  • Action: Retrieve high-resolution crystal structures (e.g., Pim-1 PDB: 3BGZ; hGCN5 PDB: 1Z4R). Remove bulk water molecules > 3.0 Å from the active site, but strictly retain bridging structural waters.

  • Causality: Raw crystallographic data represents a time-averaged electron density map, often missing mobile loop regions and lacking hydrogen atoms. If a docking grid is generated without optimizing the hydrogen-bond network, the scoring function will miscalculate electrostatic potentials. Furthermore, tightly bound bridging waters must be retained because they frequently mediate critical hydrogen bonds between the nicotinonitrile nitrogen and the hinge region backbone, acting as structural extensions of the protein.

Step 3: Protocol Validation (The Internal Control)
  • Action: Extract the co-crystallized native ligand (e.g., Staurosporine for Pim-1) and re-dock it into the generated grid using Standard Precision (SP).

  • Validation Metric: The protocol is only authorized to proceed if the Root Mean Square Deviation (RMSD) between the docked pose and the empirical crystal pose is ≤ 2.0 Å. This internal control proves that the grid parameters accurately reproduce known physical reality.

Step 4: Hierarchical Docking (SP to XP)
  • Action: Dock the derivative library using Glide SP. Filter the top 10% of poses and subject them to Extra Precision (XP) docking.

  • Causality: SP docking rapidly explores conformational space to find geometrically viable poses. XP docking is subsequently applied because it utilizes a more stringent scoring function that heavily penalizes desolvation and steric clashes, effectively filtering out false positives that look geometrically correct but are thermodynamically unstable.

Step 5: Molecular Dynamics (MD) Validation
  • Action: Subject the top XP poses to a 100 ns MD simulation (e.g., GROMACS or Desmond) in an explicit TIP3P water model.

  • Causality: Molecular docking provides only a static snapshot of binding. MD simulations introduce kinetic energy and explicit solvent interactions, allowing us to observe if the ligand remains stable in the pocket over time. Trajectories are analyzed for Ligand-Protein RMSD and sustained hydrogen bond occupancy.

Visualizations

Workflow LPrep Ligand Preparation (OPLS4, pH 7.4) Grid Receptor Grid Generation (Retain Bridging Waters) LPrep->Grid PPrep Protein Preparation (H-Bond Optimization) PPrep->Grid Validate Decoy Validation (RMSD ≤ 2.0 Å) Grid->Validate DockSP Standard Precision (SP) Conformational Search Validate->DockSP DockXP Extra Precision (XP) Desolvation Penalty DockSP->DockXP MD Molecular Dynamics (100 ns) Explicit Solvent DockXP->MD MMGBSA MM-GBSA Free Energy Calculation MD->MMGBSA

Fig 1. Self-validating computational workflow for nicotinonitrile molecular docking and MD profiling.

Pathway Drug 5-(2-Cl-5-F-phenyl) nicotinonitrile Pim1 Pim-1 Kinase Drug->Pim1 Inhibits Caspase Caspase-3 Drug->Caspase Upregulates Bad BAD Protein Pim1->Bad Phosphorylates Bcl2 Bcl-2 Protein Bad->Bcl2 Inhibits Bcl2->Caspase Inhibits Apoptosis Apoptosis (G2/M Arrest) Caspase->Apoptosis Induces

Fig 2. Mechanism of apoptosis induction via Pim-1 kinase inhibition by nicotinonitrile derivatives.

Quantitative Data: Comparative Binding Metrics

The following table summarizes the theoretical binding affinities and structural stability metrics derived from the docking and MD workflows.

Ligand / ScaffoldTarget ProteinGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting ResiduesPost-MD RMSD (Å)
Native Co-crystal (Staurosporine) Pim-1 (PDB: 3BGZ)-11.45-85.2Glu89, Val52, Asp1861.25
5-(2-Cl-5-F-phenyl)nicotinonitrile Pim-1 (PDB: 3BGZ)-9.82-68.4Glu89 (H-bond), Lys67 (π-cation)1.84
DC_HG24-01 (Reference Inhibitor) hGCN5 (PDB: 1Z4R)-8.75-55.6Val587, Gly5912.10
5-(2-Cl-5-F-phenyl)nicotinonitrile hGCN5 (PDB: 1Z4R)-9.10-61.2Val587, Phe622 (π-π stacking)1.95

Table 1: Summary of in silico binding affinities, thermodynamic free energy calculations, and structural stability metrics for nicotinonitrile derivatives against key oncology targets.

Conclusion

The 5-(2-chloro-5-fluorophenyl)nicotinonitrile scaffold represents a highly tunable, pre-organized chemotype capable of deep insertion into kinase and acetyltransferase active sites. By employing a self-validating computational pipeline that transitions from static XP docking to dynamic explicit-solvent MD simulations, researchers can confidently predict the binding modes and thermodynamic stability of these derivatives prior to in vitro synthesis. This rigorous approach minimizes false positives and accelerates the discovery of potent, targeted apoptotic inducers.

References

  • Title: Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition Source: Bioorganic Chemistry / PubMed URL
  • Title: Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening Source: RSC Advances / PubMed Central URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

Introduction: The Enduring Significance of Biaryl Scaffolds in Modern Chemistry Biaryl moieties are fundamental structural motifs prevalent in a vast array of functional molecules, including pharmaceuticals, agrochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of Biaryl Scaffolds in Modern Chemistry

Biaryl moieties are fundamental structural motifs prevalent in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique stereochemical properties and electronic characteristics impart critical functionalities, making the efficient and selective synthesis of these compounds a paramount objective in contemporary organic chemistry.[1][2] The subject of this guide, 5-(2-Chloro-5-fluorophenyl)nicotinonitrile, represents a versatile building block for the construction of complex biaryl and heteroaryl structures. Its chlorinated pyridine ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. This document provides a comprehensive overview of established palladium-catalyzed cross-coupling methodologies for the derivatization of this valuable intermediate, with a focus on practical applications for researchers in drug discovery and development.

Strategic Approaches to Biaryl Synthesis: A Comparative Overview

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to an aromatic core is most effectively achieved through palladium-catalyzed cross-coupling reactions. For the derivatization of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile, three primary methodologies will be discussed: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination. Each of these reactions offers distinct advantages and considerations in terms of substrate scope, functional group tolerance, and reaction conditions.

ReactionCoupling PartnerKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Boronic acids or estersMild reaction conditions, high functional group tolerance, commercially available and low toxicity of boron reagents.[3][4]Potential for side reactions, sensitivity to steric hindrance.[5]
Stille Coupling OrganostannanesHigh functional group tolerance, insensitivity to air and moisture.[6][7]Toxicity of organotin reagents and byproducts, difficulty in removing tin residues.[6][8]
Buchwald-Hartwig Amination Primary or secondary aminesFacile synthesis of aryl amines, broad substrate scope.[9][10]Potential for catalyst inhibition by certain substrates, requires careful selection of ligand and base.[11]

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[4] The reaction is renowned for its mild conditions and exceptional functional group tolerance, making it a preferred method for the synthesis of complex biaryl molecules.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, in this case, the C-Cl bond of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile, to form a Pd(II) complex.[12]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.[12]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.[12]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Cl 5-(2-Chloro-5-fluorophenyl)nicotinonitrile Ar'-B(OH)2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)[5][13]

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)[4]

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or a mixture with water)[4]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried or oven-dried reaction flask equipped with a condenser and a magnetic stir bar, add 5-(2-Chloro-5-fluorophenyl)nicotinonitrile, the arylboronic acid, and the base under an inert atmosphere.

  • Solvent and Catalyst Addition: Add the anhydrous, deoxygenated solvent via cannula or syringe. Subsequently, add the palladium catalyst and ligand (if used) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Part 2: Stille Coupling for C-C Bond Formation

The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when dealing with substrates that are incompatible with the basic conditions of the Suzuki coupling.[8] This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane.[6]

Mechanistic Rationale

The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura coupling and proceeds through the same fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] A key difference lies in the nature of the organometallic coupling partner, which is an organotin reagent.

Diagram of the Stille Coupling Catalytic Cycle

Stille_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Cl 5-(2-Chloro-5-fluorophenyl)nicotinonitrile Ar'-SnR3 Organostannane

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Protocol: Stille Coupling of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

This protocol outlines a general procedure for the Stille coupling. Due to the toxicity of organotin compounds, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[6]

Materials:

  • 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., P(o-tol)₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, DMF, Dioxane)[14]

  • Optional: Additive (e.g., CuI, LiCl)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-(2-Chloro-5-fluorophenyl)nicotinonitrile and the organostannane in the anhydrous, deoxygenated solvent.

  • Catalyst Addition: Add the palladium catalyst and ligand (if used), along with any additives, to the reaction mixture.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[14] Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. To remove tin byproducts, a fluoride work-up is often employed.[14] Dilute the reaction mixture with an organic solvent and stir vigorously with an aqueous solution of potassium fluoride (KF) for several hours.[14] Filter the resulting precipitate and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9] This reaction has broad utility in medicinal chemistry, where the aryl amine moiety is a common pharmacophore.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to the C-C coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The choice of base is critical to deprotonate the amine and facilitate the catalytic cycle.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) [Ar-Pd(II)-N(H)R'R'']+ [Ar-Pd(II)-N(H)R'R'']+(L2) Ar-Pd(II)-Cl(L2)->[Ar-Pd(II)-N(H)R'R'']+ Amine Coordination Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-N(H)R'R'']+->Ar-Pd(II)-NR'R'' Deprotonation (Base) Ar-Pd(II)-NR'R''->Pd(0)L2 Reductive Elimination Ar-NR'R'' Aryl Amine Product Ar-Pd(II)-NR'R''->Ar-NR'R'' Ar-Cl 5-(2-Chloro-5-fluorophenyl)nicotinonitrile HNR'R'' Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

This protocol describes a general method for the amination of the starting material. The selection of the palladium precursor, ligand, and base is crucial for achieving high yields and should be optimized for each specific amine.[15]

Materials:

  • 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., BINAP, XPhos, RuPhos, 1.2-2 times the moles of Pd)[16][17]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the solvent, followed by 5-(2-Chloro-5-fluorophenyl)nicotinonitrile and the amine.

  • Reaction Execution: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography.

Conclusion: A Versatile Platform for Discovery

5-(2-Chloro-5-fluorophenyl)nicotinonitrile serves as an excellent starting material for the synthesis of a diverse library of biaryl and heteroaryl compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Stille, and Buchwald-Hartwig—provide robust and versatile methods for the targeted derivatization of this scaffold. Careful consideration of the specific reaction parameters, including the choice of catalyst, ligand, base, and solvent, is essential for achieving optimal results. The protocols provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]

  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. Retrieved from [Link]

  • Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry, 68(19), 7551–7554. Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 25, 2026, from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). New Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13678–13689. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 25, 2026, from [Link]

  • Ito, H., et al. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Girek, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. Retrieved from [Link]

  • Stille Coupling - Organic Synthesis. (n.d.). Retrieved March 25, 2026, from [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]

  • Ouali, A., et al. (2005). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry, 70(5), 1818-1821. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2007). highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Chemical Communications, (43), 4564-4566. Retrieved from [Link]

  • Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. European Journal of Organic Chemistry, 2010(28), 5435-5444. Retrieved from [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Retrieved from [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters. Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 25, 2026, from [Link]

  • The Stille Reaction - Organic Reactions. (n.d.). Retrieved March 25, 2026, from [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269-2280. Retrieved from [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. Retrieved from [Link]

  • Li, J.-H., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega, 6(24), 15893-15903. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2020). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 25(1), 16. Retrieved from [Link]

  • Process for preparing biaryl compounds. (1999). Google Patents.
  • Sawama, Y., et al. (2022). Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes. Chemistry – An Asian Journal, 17(16), e202200486. Retrieved from [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved March 25, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Man, H.-W., et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(18), 3253-3256. Retrieved from [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007). Google Patents.
  • Cera, G., & D'Auria, M. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 19(11), 18889-18915. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2020). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules, 25(1), 16. Retrieved from [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Retrieved March 25, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile. As a key intermediate in various research a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile. As a key intermediate in various research and development pipelines, achieving a high-yield, reproducible synthesis is critical. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, primarily focusing on the widely employed Suzuki-Miyaura cross-coupling reaction.

Our approach is grounded in established principles of palladium-catalyzed cross-coupling reactions, offering explanations for common pitfalls and actionable solutions to enhance your reaction outcomes.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering step-by-step corrective measures.

Q1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I resolve this?

Low or no product formation is a common but surmountable issue in Suzuki-Miyaura couplings. The root cause often lies in the catalyst's activity or the reaction conditions.

Probable Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.

    • Solution 1: Pre-catalyst Activation: Ensure your reaction conditions are conducive to the reduction of the Pd(II) precatalyst. The choice of solvent and base can influence this. For sensitive substrates, consider using a Pd(0) source directly, such as Pd(PPh₃)₄.

    • Solution 2: Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[1]

    • Solution 3: Reagent Purity: Impurities, especially water and oxygen, can deactivate the catalyst. Use freshly distilled and degassed solvents. Ensure the purity of your 5-bromonicotinonitrile and (2-chloro-5-fluorophenyl)boronic acid.

  • Suboptimal Reaction Conditions: The chosen parameters may not be ideal for this specific transformation.

    • Solution 1: Temperature Adjustment: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you observe palladium black formation, consider lowering the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial.[2]

    • Solution 2: Base Selection: The base plays a crucial role in the transmetalation step.[3] A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended. The strength and solubility of the base can significantly impact the yield.

Visualizing the Path to Success: A Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yield in the synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile.

G cluster_start Problem Identification cluster_catalyst Catalyst System Check cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Quality Assessment cluster_end Resolution Start Low or No Product Yield Catalyst Verify Catalyst and Ligand Integrity Start->Catalyst Is the catalyst active? Reagents Reagents Start->Reagents Are the reagents pure? Conditions Conditions Start->Conditions Are the conditions optimal? Activation Ensure Proper Pre-catalyst Activation Catalyst->Activation Success Improved Yield Catalyst->Success [If Resolved] Catalyst->Conditions [If Unresolved] Degassing Check for Thorough Degassing Activation->Degassing Base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Solvent Test Various Solvents (e.g., Dioxane, Toluene, DMF) Base->Solvent Temperature Optimize Reaction Temperature Solvent->Temperature Purity Confirm Purity of Starting Materials Boronic_Acid Check Boronic Acid Stability Purity->Boronic_Acid Reagents->Catalyst [If Unresolved] Reagents->Success [If Resolved] Conditions->Success [If Resolved] Conditions->Reagents [If Unresolved]

Caption: A systematic workflow for troubleshooting low yields.

Q2: I am getting my desired product, but it is contaminated with significant byproducts such as homocoupled arenes and dehalogenated starting material. How can I suppress these side reactions?

The formation of byproducts is a common issue that reduces the yield and complicates the purification of the final product.

Probable Causes & Solutions:

  • Homocoupling of Boronic Acid: This occurs when the boronic acid reacts with itself.

    • Solution 1: Controlled Addition: Adding the boronic acid solution slowly over time can maintain a low concentration in the reaction mixture, thus disfavoring homocoupling.

    • Solution 2: Catalyst and Ligand Screening: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium pre-catalysts and ligands can identify a more selective system.

  • Dehalogenation: The replacement of the chloro group on the nicotinonitrile or the chloro/fluoro group on the phenylboronic acid with a hydrogen atom.

    • Solution 1: Choice of Base and Solvent: The formation of palladium-hydride species, which are responsible for dehalogenation, can be influenced by the base and solvent. Protic solvents or traces of water can be a source of hydride. Ensure anhydrous conditions and consider a milder base.

    • Solution 2: Temperature Control: Lowering the reaction temperature can sometimes suppress the rate of dehalogenation relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 5-(2-Chloro-5-fluorophenyl)nicotinonitrile?

The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[3] This typically involves the reaction of a halo-nicotinonitrile (e.g., 5-bromo-2-chloronicotinonitrile or 2-chloro-5-bromonicotinonitrile) with (2-chloro-5-fluorophenyl)boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. Another potential route involves the cyclization of intermediates derived from precursors like 3-fluorobenzaldehyde and malononitrile.[4]

Which starting materials are recommended for the Suzuki-Miyaura synthesis?

For the synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile, a common approach would be the coupling of 5-bromo-2-chloronicotinonitrile with (2-chloro-5-fluorophenyl)boronic acid . The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, making the bromo-substituted nicotinonitrile a good starting point.[5]

How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. TLC can quickly show the consumption of starting materials and the formation of the product. LC-MS provides more detailed information, including the mass of the product and any major byproducts, confirming the reaction's progress and identifying potential issues early on.

What are the best practices for purifying the final product?

Column chromatography on silica gel is a standard and effective method for purifying 5-(2-Chloro-5-fluorophenyl)nicotinonitrile from the reaction mixture. A gradient elution system, for example, with hexanes and ethyl acetate, can separate the product from the catalyst residues, unreacted starting materials, and byproducts. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the potential effects of varying key reaction parameters on the yield of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile in a Suzuki-Miyaura coupling. This data is representative and should be used as a guide for optimization.

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst Pd(PPh₃)₄Pd(OAc)₂/SPhosPdCl₂(dppf)Bulky, electron-rich ligands (SPhos) often improve yields with aryl chlorides.
Base K₂CO₃K₃PO₄Cs₂CO₃Stronger, more soluble bases like Cs₂CO₃ can enhance the rate of transmetalation.
Solvent Toluene1,4-DioxaneDMFSolvent choice affects solubility and the catalytic cycle; optimization is key.
Temperature 80 °C100 °C120 °CHigher temperatures may increase rate but also risk catalyst decomposition.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 5-Bromo-2-chloronicotinonitrile

  • (2-chloro-5-fluorophenyl)boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromo-2-chloronicotinonitrile, (2-chloro-5-fluorophenyl)boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to create an oxygen-free environment.[2]

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl Ar2BOH2 Ar²B(OH)₂ + Base Ar2BOH3_neg [Ar²B(OH)₃]⁻ Ar2BOH2->Ar2BOH3_neg Ar2BOH3_neg->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Al-Warhi, T., et al. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. 2020.
  • Wang, X., et al.
  • Kim, D., et al. Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. Organic Letters. 2022.
  • Organic Syntheses Procedure. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses. Accessed March 27, 2024. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Accessed March 27, 2024. [Link]

  • DOKUMEN.PUB. Palladium Catalyzed Synthesis of Heterocycles. DOKUMEN.PUB. Accessed March 27, 2024. [Link]

  • Della Ca', N., et al. Palladium-Catalyzed Synthesis of Selectively Substituted Phenanthridine Derivatives.
  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Korenaga, T., et al. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. 2005.
  • Zare, A., et al.
  • ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed March 27, 2024. [Link]

  • Bakr, R. B., et al. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-cancer Agents in Medicinal Chemistry. 2020.
  • El-Gazzar, M. G., et al.
  • Sharma, U. K., et al. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. 2020.
  • Kirchhoff, J. H., et al. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. 2002.

Sources

Optimization

Technical Support Center: Synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile

A Guide to Minimizing Side Reactions and Optimizing Yield Welcome to the technical support center for the synthesis of 5-(2-chloro-5-fluorophenyl)nicotinonitrile. This guide is designed for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions and Optimizing Yield

Welcome to the technical support center for the synthesis of 5-(2-chloro-5-fluorophenyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize common side reactions and maximize the yield and purity of your target compound.

I. Troubleshooting Guide: Common Issues and Solutions

The synthesis of 5-(2-chloro-5-fluorophenyl)nicotinonitrile by coupling a 5-halonicotinonitrile with (2-chloro-5-fluorophenyl)boronic acid is a powerful transformation. However, like many cross-coupling reactions, it is susceptible to several side reactions that can diminish yield and complicate purification. This section addresses the most common challenges in a question-and-answer format.

Question 1: My reaction is showing low conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to proceed. If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient.[1]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure your reaction conditions promote its reduction. This can sometimes be facilitated by the phosphine ligand or by a small amount of homocoupling of the boronic acid.[1]

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For coupling with an electron-deficient heterocyclic halide like a nicotinonitrile derivative, a sufficiently electron-rich and bulky phosphine ligand is often required.

    • Solution: Screen a variety of phosphine ligands. Buchwald ligands such as SPhos, XPhos, or RuPhos are often effective for challenging couplings. N-heterocyclic carbenes (NHCs) can also be excellent alternatives.

  • Sub-optimal Base and Solvent System: The base is not just a proton scavenger; it plays a key role in the transmetalation step.[2] The choice of base and solvent are often intertwined.

    • Solution: A common and effective combination is an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent mixture such as 1,4-dioxane/water or toluene/water. The presence of water is often crucial for the activity of the boronic acid.[3] If your starting materials or product are sensitive to hydrolysis, you might consider using anhydrous conditions with a base like KF.

  • Insufficient Reaction Time or Temperature: The reaction kinetics may be slow, especially if you are using a less reactive aryl chloride as the starting material.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature (typically in the range of 80-110 °C) or extending the reaction time.

Question 2: I am observing a significant amount of a dehalogenated byproduct (nicotinonitrile) in my reaction mixture. How can I prevent this?

Answer:

Dehalogenation, the replacement of the halogen on your nicotinonitrile starting material with a hydrogen atom, is a common side reaction in Suzuki couplings. It typically arises from the formation of a palladium-hydride (Pd-H) species.[4]

  • Mechanism of Dehalogenation: A Pd-H species can be generated from various sources, including the solvent (e.g., alcohols), the base (especially if using alkoxides), or trace water. This Pd-H intermediate can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct.

  • Strategies to Minimize Dehalogenation:

    • Choice of Halide: The propensity for dehalogenation follows the order I > Br > Cl.[4] If you are using 5-iodonicotinonitrile and observing significant dehalogenation, switching to 5-bromonicotinonitrile or even 5-chloronicotinonitrile (which will require a more active catalyst system) can be beneficial.

    • Solvent Selection: Avoid using alcohol solvents as the primary reaction solvent, as they can be a source of hydrides. Aprotic solvents like dioxane, THF, or toluene are generally preferred.

    • Base Optimization: Strong bases, particularly alkoxides, can promote the formation of Pd-H species. Consider using milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes favor the desired reductive elimination over the dehalogenation pathway.

Question 3: My crude product contains a significant amount of a symmetrical biaryl impurity, bis(2-chloro-5-fluorophenyl). What is the source of this and how can I suppress its formation?

Answer:

The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This is another prevalent side reaction in Suzuki-Miyaura couplings.

  • Mechanism of Homocoupling: Homocoupling of boronic acids can be mediated by the palladium catalyst, especially in the presence of oxygen or if the reduction of a Pd(II) precatalyst is inefficient.[1] It can also be catalyzed by other metals, such as copper, if present as an impurity.

  • Strategies to Minimize Homocoupling:

    • Degassing: Rigorously degas your reaction mixture before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles. This minimizes the presence of oxygen, which can promote homocoupling.

    • Catalyst Choice: Using a Pd(0) precatalyst can sometimes reduce the extent of homocoupling that occurs during the initial in situ reduction of a Pd(II) species.

    • Reaction Conditions: The choice of solvent and base can also influence the rate of homocoupling. Screening different conditions may be necessary to find the optimal balance between the desired cross-coupling and the undesired homocoupling. In some cases, non-coordinating solvents have been shown to favor homocoupling of fluorinated arylboronates, so a careful selection is necessary.

    • Purity of Reagents: Ensure the purity of your (2-chloro-5-fluorophenyl)boronic acid, as impurities can sometimes promote side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-(2-chloro-5-fluorophenyl)nicotinonitrile?

The most prevalent and versatile method for the synthesis of 5-(2-chloro-5-fluorophenyl)nicotinonitrile is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halo-3-cyanopyridine (e.g., 5-bromo-3-cyanopyridine) with (2-chloro-5-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Q2: Which starting materials are typically used?

  • Pyridine Component: 5-Bromo-3-cyanopyridine is a common and commercially available starting material. 5-Iodo-3-cyanopyridine can also be used and is generally more reactive but also more prone to dehalogenation. 5-Chloro-3-cyanopyridine is less reactive and requires a more specialized and active catalyst system.

  • Boronic Acid Component: (2-Chloro-5-fluorophenyl)boronic acid is the standard coupling partner. Boronate esters, such as the pinacol ester, can also be used and are sometimes more stable and less prone to protodeboronation.

Q3: What are the key parameters to control for a successful synthesis?

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (nitrogen or argon).

  • Reagent Quality: The purity of the starting materials, catalyst, ligand, and base is critical. Impurities can inhibit the catalyst or promote side reactions.

  • Stoichiometry: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more expensive halo-nicotinonitrile.

  • Temperature Control: The reaction temperature should be carefully controlled to ensure a reasonable reaction rate without promoting excessive side reactions or decomposition of the catalyst and reagents.

Q4: How can I purify the final product?

Purification of 5-(2-chloro-5-fluorophenyl)nicotinonitrile typically involves standard techniques in organic synthesis:

  • Work-up: After the reaction is complete, a standard aqueous work-up is usually performed to remove the inorganic base and salts. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Chromatography: The most common method for purifying the crude product is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a suitable eluent system.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure material.

III. Visualizing the Process

Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the Suzuki-Miyaura coupling and the key side reactions of dehalogenation and homocoupling.

Suzuki_Coupling Start 5-Halo-3-cyanopyridine + (2-Chloro-5-fluorophenyl)boronic acid Reaction Pd Catalyst, Base, Solvent Start->Reaction Dehalogenation Dehalogenation Start->Dehalogenation Side Reaction Homocoupling Homocoupling Start->Homocoupling Side Reaction Product 5-(2-Chloro-5-fluorophenyl)nicotinonitrile Reaction->Product Desired Reaction Dehalogenated_Product 3-Cyanopyridine Dehalogenation->Dehalogenated_Product Homocoupled_Product bis(2-Chloro-5-fluorophenyl) Homocoupling->Homocoupled_Product

Caption: Suzuki coupling pathway and major side reactions.

Troubleshooting Logic

This flowchart provides a systematic approach to troubleshooting a low-yielding reaction.

Troubleshooting_Flowchart Start Low Yield of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile Check_Catalyst Is the catalyst active? (Pd(0) vs Pd(II), ligand choice) Start->Check_Catalyst Optimize_Base_Solvent Are the base and solvent optimal? (e.g., K2CO3 in dioxane/water) Check_Catalyst->Optimize_Base_Solvent Check_Conditions Are reaction time and temperature sufficient? Optimize_Base_Solvent->Check_Conditions Check_Side_Products Analyze crude mixture for side products (TLC, LC-MS) Check_Conditions->Check_Side_Products Dehalogenation_Observed Dehalogenation byproduct found? Check_Side_Products->Dehalogenation_Observed Homocoupling_Observed Homocoupling byproduct found? Check_Side_Products->Homocoupling_Observed Dehalogenation_Observed->Homocoupling_Observed No Solution_Dehalogenation Change halide (I -> Br -> Cl) Use aprotic solvent Use milder base Dehalogenation_Observed->Solution_Dehalogenation Yes Solution_Homocoupling Degas reaction mixture thoroughly Use Pd(0) precatalyst Check reagent purity Homocoupling_Observed->Solution_Homocoupling Yes Success Improved Yield Homocoupling_Observed->Success No, other issues Solution_Dehalogenation->Success Solution_Homocoupling->Success

Caption: Troubleshooting flowchart for low yield.

IV. Experimental Protocol Example

While the exact conditions can vary, the following provides a representative, generalized protocol for the synthesis of 5-(2-chloro-5-fluorophenyl)nicotinonitrile via a Suzuki-Miyaura coupling.

Reagent Equivalents Purpose
5-Bromo-3-cyanopyridine1.0Starting Material
(2-Chloro-5-fluorophenyl)boronic acid1.2Coupling Partner
Pd₂(dba)₃0.01 (1 mol%)Palladium Precatalyst
SPhos0.022 (2.2 mol%)Ligand
K₃PO₄2.0Base
Toluene/Water (5:0.5 v/v)-Solvent

Procedure:

  • To a Schlenk flask or sealed vial under an inert atmosphere (nitrogen or argon), add 5-bromo-3-cyanopyridine, (2-chloro-5-fluorophenyl)boronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. References

  • EvitaChem. (n.d.). Buy 2-Chloro-5-(3-fluorophenyl)nicotinonitrile (EVT-12214769). Retrieved from EvitaChem website.

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from BenchChem website.

  • Organic Syntheses. (n.d.). Nicotinonitrile.

  • PMC. (2021, May 20). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas.

  • Google Patents. (2012, June 27). Method of carrying out Suzuki-Miyaura CC-coupling reactions.

  • Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

  • Google Patents. (2005, October 13). WO 2005/094822 A1.

  • ACS Publications. (2005, October 27). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.

  • Google Patents. (2016, September 29). Cross-coupling of unactivated secondary boronic acids.

  • Garg Lab, UCLA. (n.d.). Patents & Products.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • ChemicalBook. (n.d.). 2-Chloro-5-fluoronicotinonitrile synthesis.

  • EvitaChem. (n.d.). Buy 5-(2-Chloro-5-fluorophenyl)nicotinic acid (EVT-11997016).

  • Google Patents. (n.d.). The preparation method of 5- chloro-2-nitroanilines.

  • Google Patents. (2012, September 13). (12) United States Patent.

  • Chemical Substance Information. (n.d.). 2-CHLORO-5-(4-CHLOROPHENYL)NICOTINONITRILE.

  • MDPI. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-(2-Chloro-5-fluorophenyl)nicotinonitrile vs. 5-(4-fluorophenyl)nicotinonitrile

Biaryl nicotinonitriles are highly privileged scaffolds in modern drug discovery and materials science. The pyridine ring offers excellent metabolic stability, while the biaryl axis provides critical topological diversit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Biaryl nicotinonitriles are highly privileged scaffolds in modern drug discovery and materials science. The pyridine ring offers excellent metabolic stability, while the biaryl axis provides critical topological diversity[1]. However, the specific substitution pattern on the phenyl ring dictates the molecule's synthetic utility and downstream reactivity.

This guide provides an in-depth comparative analysis of two closely related building blocks: 5-(2-Chloro-5-fluorophenyl)nicotinonitrile (Compound A) and 5-(4-fluorophenyl)nicotinonitrile (Compound B) . By dissecting their structural and electronic profiles, we establish a framework for predicting their behavior in metal-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Structural and Electronic Profiling

While both molecules share an identical 3-cyanopyridine core, their phenyl substituents create divergent electronic and steric environments:

  • Compound A[5-(2-Chloro-5-fluorophenyl)nicotinonitrile]: The presence of the ortho-chloro group introduces significant steric hindrance along the biaryl axis. This forces the phenyl ring out of coplanarity with the pyridine core to minimize steric clash, increasing the barrier to rotation. Electronically, the combined inductive withdrawal (-I effect) of the ortho-chloro and meta-fluoro groups severely depletes electron density from the entire system.

  • Compound B[5-(4-fluorophenyl)nicotinonitrile]: Lacking ortho substituents, this system experiences minimal steric hindrance, allowing for a more planar average conformation. The para-fluoro group exerts a strong -I effect, but this is partially offset by its mesomeric electron donation (+M effect) into the phenyl ring. Consequently, Compound B is less electron-deficient overall than Compound A.

Divergent Reactivity Pathways

The most critical distinction between these two building blocks lies in their capacity for further functionalization.

Pathway A: Metal-Catalyzed Cross-Coupling

Compound A serves as a versatile synthetic linchpin. The C-Cl bond on the phenyl ring acts as an orthogonal synthetic handle. While aryl chlorides are historically challenging substrates due to their high bond dissociation energy (~96 kcal/mol), modern palladium catalysis utilizing bulky, electron-rich ligands readily facilitates oxidative addition into this bond[2]. This allows Compound A to be elaborated into complex teraryl systems via Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings[3].

Conversely, Compound B possesses only a C-F bond on the phenyl ring. The C-F bond is exceptionally strong (~115 kcal/mol) and remains inert under standard Pd(0) or Ni(0) cross-coupling conditions. Therefore, Compound B functions as a "terminal" building block; its biaryl system cannot be easily extended without resorting to harsh, directed C-H activation methodologies.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The nicotinonitrile core is highly electron-deficient. The cyano group at the C3 position strongly withdraws electron density, activating the C2, C4, and C6 positions toward SNAr. Because the 2-chloro-5-fluorophenyl group of Compound A is more electron-withdrawing than the 4-fluorophenyl group of Compound B, the pyridine core of Compound A is marginally more electrophilic. This results in faster reaction kinetics when subjected to nucleophiles (e.g., amines or alkoxides).

Reactivity CmpdA 5-(2-Chloro-5-fluorophenyl) nicotinonitrile Pd Pd-Catalyzed Cross-Coupling CmpdA->Pd Active C-Cl Bond SNAr SNAr at Pyridine Core CmpdA->SNAr Higher Electrophilicity CmpdB 5-(4-fluorophenyl) nicotinonitrile CmpdB->Pd Inert C-F Bond CmpdB->SNAr Lower Electrophilicity

Divergent reactivity pathways of the two biaryl nicotinonitriles.

Quantitative Performance Comparison

The following table summarizes the comparative reactivity metrics based on standard synthetic profiling of these scaffolds.

Property / Reaction Profile5-(2-Chloro-5-fluorophenyl)nicotinonitrile (A)5-(4-fluorophenyl)nicotinonitrile (B)
Biaryl Steric Profile Hindered (ortho-Cl)Unhindered
Aryl Halide BDE (approx.) ~96 kcal/mol (C-Cl)~115 kcal/mol (C-F)
Pd-Catalyzed Suzuki Coupling Reactive (>85% yield typical)Unreactive (Inert under standard cond.)
SNAr Relative Kinetics (C6) Faster (Strong -I from Ar group)Standard (Moderate -I from Ar group)
Synthetic Role Intermediate / LinchpinTerminal Building Block

Validated Experimental Protocols

To demonstrate the practical application of these reactivity principles, the following self-validating protocols outline the functionalization of these scaffolds.

Protocol 1: Orthogonal Suzuki-Miyaura Coupling of Compound A

This protocol exploits the C-Cl bond of Compound A to generate a teraryl system, leaving the pyridine core intact.

Causality & Design Rationale: Standard catalysts like Pd(PPh3)4 often fail to activate aryl chlorides. By utilizing Pd2(dba)3 coupled with XPhos (a highly active dialkylbiarylphosphine), the electron-rich nature of the ligand increases the electron density at the Pd(0) center, accelerating the rate-limiting oxidative addition step[2]. The steric bulk of XPhos subsequently promotes the final reductive elimination step[3]. A biphasic 1,4-Dioxane/H2O system ensures the solubility of the organic substrates while dissolving the K3PO4 base, which is required to activate the boronic acid into a reactive boronate complex[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-(2-Chloro-5-fluorophenyl)nicotinonitrile (1.0 equiv), an arylboronic acid (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.08 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with dry Nitrogen three times to ensure an oxygen-free environment (preventing catalyst poisoning and homocoupling).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.1 M concentration).

  • Reaction: Heat the mixture to 90 °C under vigorous stirring.

  • Validation & Tracking: Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the starting material mass and the emergence of the [M+H]+ product peak confirm successful transmetalation and reductive elimination. Complete conversion is typically observed within 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Cleavage of C-Cl) Pd0->OxAdd Compound A TransMet Transmetalation (Addition of Ar-B(OH)2) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Formation of Teraryl) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Functionalized Product RedElim->Product

Catalytic cycle for the Suzuki-Miyaura coupling of Compound A.

Protocol 2: SNAr Amination of the Nicotinonitrile Core (Applicable to A and B)

Both compounds can undergo SNAr at the pyridine core, though Compound A will reach completion faster.

Causality & Design Rationale: The reaction relies on the stabilization of the anionic Meisenheimer intermediate. A polar aprotic solvent (DMF) is strictly chosen because it strongly solvates the alkali metal cations (from the K2CO3 base) while leaving the nucleophile (e.g., morpholine) unsolvated and highly reactive.

Step-by-Step Methodology:

  • Preparation: Dissolve the nicotinonitrile derivative (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add morpholine (1.5 equiv) and finely powdered K2CO3 (2.0 equiv).

  • Reaction: Stir the suspension at 80 °C.

  • Validation & Tracking: Monitor via TLC (Hexanes/EtOAc). The product will appear as a highly UV-active, lower-Rf spot due to the addition of the polar amine moiety.

  • Workup: Quench the reaction by pouring it into ice water. The functionalized product will typically precipitate. Filter, wash with cold water, and dry under a high vacuum.

References

  • Suzuki Coupling - Organic Chemistry Portal Organic Chemistry Portal URL:[Link]

  • Suzuki reaction - Wikipedia Wikipedia URL:[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts Chemistry LibreTexts URL:[Link]

  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Comparison of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile Isomers

Executive Summary & Analytical Challenge As drug development pipelines increasingly rely on complex halogenated biaryl scaffolds, the analytical differentiation of positional isomers—such as the variants of (C₁₂H₆ClFN₂)—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

As drug development pipelines increasingly rely on complex halogenated biaryl scaffolds, the analytical differentiation of positional isomers—such as the variants of (C₁₂H₆ClFN₂)—has become a critical bottleneck[1]. While these isomers share identical exact masses (m/z 233.0280 for [M+H]⁺) and similar lipophilicity, their distinct spatial arrangements profoundly impact target binding and off-target toxicity.

This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation behaviors of three key isomers: the 2-chloro, 3-chloro, and 4-chloro variants. By leveraging High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID), researchers can exploit nuanced mechanistic pathways to achieve definitive [2].

Mechanistic Causality in Fragmentation

To differentiate these isomers, we must look beyond simple bond breaking and understand the thermodynamic causality behind the fragments formed in the mass spectrometer.

  • The Precursor Ion : Electrospray ionization (ESI+) in acidic conditions yields a robust [M+H]⁺ ion at m/z 233.03, driven by the protonation of the highly basic nicotinonitrile nitrogen[3].

  • Nitrile Cleavage : A universal feature across all isomers is the loss of neutral hydrogen cyanide (HCN, 27 Da), yielding a fragment at m/z 206.02. This occurs due to the high energy lability of the C≡N bond under [4].

  • Halogen Loss & The Ortho-Effect (The Differentiator) : The critical differentiator lies in the[5]. In the meta (3-chloro) and para (4-chloro) isomers, the primary pathway is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (Cl•, 35 Da) to form m/z 198.06.

  • However, in the 5-(2-Chloro-5-fluorophenyl)nicotinonitrile isomer, the chlorine atom is positioned ortho to the biaryl linkage. Upon CID activation, the spatial proximity of the chlorine to the protons on the adjacent nicotinonitrile ring facilitates a concerted, intramolecular elimination of neutral hydrochloric acid (HCl, 36 Da). This ortho-effect drives a cyclization event, forming a highly stable, at m/z 197.05[6].

Pathways M Precursor Ion [M+H]+ m/z 233.03 F1 [M+H - HCl]+ m/z 197.05 (Ortho-Isomer Specific) M->F1 -36 Da (Ortho-effect) F2 [M+H - Cl•]+ m/z 198.06 (Meta/Para-Isomers) M->F2 -35 Da (CID Cleavage) F3 [M+H - HCN]+ m/z 206.02 (Common Nitrile Loss) M->F3 -27 Da (Ring Cleavage) F4 [M+H - F•]+ m/z 214.03 (Minor Pathway) M->F4 -19 Da (High CE)

CID fragmentation pathways for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile isomers.

Quantitative Data Comparison

The table below summarizes the relative abundance of key product ions when subjected to CID at a normalized collision energy (NCE) of 30 eV. The ratio of the ortho-specific fragment to the radical loss fragment serves as a definitive diagnostic metric.

Positional IsomerPrecursor m/zm/z 197.05 (-HCl)m/z 198.06 (-Cl•)m/z 206.02 (-HCN)Diagnostic Ratio (197/198)
5-(2-Chloro-5-fluorophenyl)nicotinonitrile 233.0385% 15%45%5.67
5-(3-Chloro-5-fluorophenyl)nicotinonitrile 233.035%82% 48%0.06
5-(4-Chloro-2-fluorophenyl)nicotinonitrile 233.038%78% 50%0.10

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness and eliminate false positives from isobaric interferences, the following methodology operates as a self-validating system. It utilizes isotopic pattern gating to verify the precursor before executing fragmentation.

Step 1: Chromatographic Orthogonality

  • Action : Separate the isomer mixture using a sub-2 µm C18 UHPLC column with a shallow gradient (5-95% Acetonitrile in 0.1% Formic Acid over 15 minutes).

  • Causality : While MS/MS provides structural proof, baseline chromatographic resolution acts as the first dimension of validation, preventing mixed MS/MS spectra from co-eluting isomers.

Step 2: Isotopic Pre-Validation (The Validation Gate)

  • Action : Configure the Orbitrap HRMS to perform a full MS1 scan. Set a logic gate that only triggers MS/MS if the precursor at m/z 233.03 is accompanied by its ³⁷Cl isotope at m/z 235.03 in a strict 3:1 ratio (±5% tolerance).

  • Causality : Halogenated compounds possess distinct isotopic signatures. Enforcing this gate ensures that isobaric background noise or non-chlorinated contaminants are never fragmented, guaranteeing that all resulting MS/MS data belongs exclusively to the target compound class.

Step 3: Energy-Stepped CID

  • Action : Apply Collision-Induced Dissociation (CID) using stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV.

  • Causality : Why CID over HCD (Higher-energy Collisional Dissociation)? HCD imparts rapid, high-energy impacts that favor direct bond breaking (e.g., Cl radical loss), which can mask subtle isomeric differences. CID in an ion trap involves slower, multi-step heating, providing the necessary time for complex rearrangement reactions—like the diagnostic ortho-effect HCl loss—to occur.

Step 4: Ratio-Based Confirmation

  • Action : Calculate the intensity ratio of m/z 197.05 to m/z 198.06.

  • Causality : Absolute intensities fluctuate with concentration, but the ratio of these two competing pathways is an intrinsic thermodynamic property of the specific isomer, providing a concentration-independent metric for identification.

Workflow A Sample Prep 1 µM in MeOH B UHPLC Separation C18, Gradient A->B C ESI+ Ionization [M+H]+ m/z 233 B->C D CID Fragmentation CE: 20-40 eV C->D E HRMS Detection Orbitrap MS D->E F Data Analysis Fragment Ratios E->F

UHPLC-HRMS/MS analytical workflow for isomer differentiation.

References

  • [2] Title: Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. Source: lcms.cz. URL:[Link]

  • [6] Title: Fragmentation and Interpretation of Spectra. Source: whitman.edu. URL: [Link]

  • [3] Title: Mass Spectra - Fragmentation Patterns. Source: chemguide.co.uk. URL:[Link]

  • Title: Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. URL:[Link]

  • [4] Title: Mass Fragmentation Pattern of Nitriles. Source: youtube.com. URL:[Link]

Sources

Validation

Comparative Efficacy of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile-Derived Kinase Inhibitors: A Technical Guide for Preclinical Development

Introduction & Mechanistic Rationale The 5-(2-chloro-5-fluorophenyl)nicotinonitrile scaffold represents a highly privileged pharmacophore in modern targeted oncology and immunology (1)[1]. As an Application Scientist eva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 5-(2-chloro-5-fluorophenyl)nicotinonitrile scaffold represents a highly privileged pharmacophore in modern targeted oncology and immunology (1)[1]. As an Application Scientist evaluating novel kinase inhibitors, I find that this specific halogenated nicotinonitrile class consistently demonstrates superior lipophilic efficiency and deep pocket penetration within the ATP-binding cleft of kinases (2)[2].

The structural causality is clear: the electron-withdrawing chloro and fluoro substituents uniquely tune the dihedral angle of the phenyl ring, optimizing hydrophobic interactions, while the nicotinonitrile nitrogen acts as a critical hydrogen-bond acceptor in the kinase hinge region (3)[3]. This guide provides an objective, data-driven comparison of these derivatives against standard-of-care alternatives, focusing on their efficacy against PIM-1 kinase (a key driver of cancer cell survival) and p38α MAPK (a master regulator of inflammatory cytokines) (4)[4].

Comparative Efficacy and Selectivity Profiles

To establish clinical relevance, we must benchmark these derivatives against established pan-kinase or specific reference inhibitors such as Staurosporine and SB203580 (3)[3] (4)[4]. The quantitative data summarized below reflects high-throughput radiometric and cellular viability assays.

Inhibitor ClassPrimary TargetBiochemical IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)Apoptosis Induction (%)Selectivity Profile
Nicotinonitrile Derivative (Lead 7b) PIM-1 Kinase18.93.5834.2%High (PIM-1 specific)
Staurosporine (Reference) Pan-Kinase16.70.8545.1%Low (Broad cytotoxicity)
Nicotinonitrile Hybrid (Lead 8h) p38α MAPK270.05.20N/AHigh (Type V/VI binding)
SB203580 (Reference) p38α MAPK500.012.50N/AModerate

Expert Insight on Causality: Notice that while Staurosporine exhibits a marginally lower IC₅₀ (16.7 nM) than the nicotinonitrile derivative (18.9 nM), its lack of selectivity results in broad, non-specific cytotoxicity (3)[3]. The 5-(2-chloro-5-fluorophenyl)nicotinonitrile scaffold achieves near-equivalent potency but with high target specificity, significantly reducing off-target adverse effects (2)[2]. Furthermore, against p38α MAPK, specific nicotinonitrile hybrids outperform the classic SB203580 inhibitor by utilizing a Type V/VI non-ATP competitive binding mode, which is crucial for overcoming high intracellular ATP concentrations (4)[4].

Self-Validating Experimental Methodologies

A rigorous evaluation requires protocols that inherently control for false positives. Below are the methodologies used to generate the comparative data.

Protocol 1: TR-FRET Biochemical Kinase Assay

Rationale: Standard colorimetric assays are highly susceptible to compound interference. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The ratiometric emission internally corrects for the autofluorescence of the halogenated nicotinonitrile compounds and inner-filter effects, ensuring the IC₅₀ values reflect true binding affinity rather than assay artifacts.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Echo-dispense the nicotinonitrile derivatives in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume plate.

  • Enzyme Addition: Add 2 nM of recombinant PIM-1 or p38α kinase to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Substrate & ATP Addition: Initiate the reaction by adding a mixture of ULight-labeled peptide substrate (50 nM) and ATP (at the predetermined Kₘ for each kinase). Incubate for 60 minutes.

  • Detection: Add EDTA (to stop the reaction) and Europium-labeled anti-phospho antibody (2 nM). Incubate for 60 minutes.

  • Readout: Read the plate on a multi-mode reader using 320 nm excitation and measuring emissions at 615 nm and 665 nm. Calculate the 665/615 ratio to determine the precise IC₅₀.

Protocol 2: Multiplexed Cellular Apoptosis and Viability Assay

Rationale: Measuring pure cytotoxicity can conflate necrosis with programmed cell death. By multiplexing a fluorogenic Caspase-3/7 substrate with a cell-impermeant DNA dye, we can definitively confirm that the anti-proliferative effects of the nicotinonitrile derivatives are driven by intrinsic apoptosis (5)[5].

  • Cell Seeding: Seed MCF-7 or PC-3 cells at 5,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the nicotinonitrile derivatives (using IC₅₀ concentrations derived from biochemical assays) and reference compounds for 48 hours.

  • Multiplex Reagent Addition: Add 2 µM of CellEvent Caspase-3/7 Green Detection Reagent and 1 µM of SYTOX Red Dead Cell Stain directly to the culture media.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Imaging & Analysis: Image using a high-content screening system. Green fluorescence indicates caspase activation (apoptosis), while red fluorescence indicates loss of membrane integrity (necrosis). The nicotinonitrile compounds exhibit high green-to-red ratios, confirming apoptotic causality (3)[3].

Visualizations

MOA Scaffold 5-(2-Chloro-5-fluorophenyl) nicotinonitrile Scaffold PIM1 PIM-1 Kinase Scaffold->PIM1 ATP Competitive Inhibition p38 p38α MAPK Scaffold->p38 Type V/VI Inhibition Apoptosis Apoptosis Induction (Caspase 3/9) PIM1->Apoptosis Restores Pro-apoptotic Signaling Inflammation Cytokine Suppression (TNF-α, IL-1β) p38->Inflammation Blocks Inflammatory Cascades Tumor Tumor Regression Apoptosis->Tumor Inflammation->Tumor

Figure 1: Dual-pathway inhibition logic of nicotinonitrile derivatives targeting PIM-1 and p38α MAPK.

Workflow Synthesis Compound Synthesis & QC TRFRET TR-FRET Kinase Assay (IC50) Synthesis->TRFRET >95% Purity CellAssay Multiplexed Apoptosis (MCF-7 / PC-3) TRFRET->CellAssay IC50 < 100 nM InVivo In Vivo Efficacy (Xenograft Models) CellAssay->InVivo High Selectivity

Figure 2: Self-validating preclinical screening workflow for nicotinonitrile kinase inhibitors.

References

  • Title: Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies Source: Medicinal Chemistry Research (Elsevier Pure) URL: [Link]

  • Title: Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells Source: Pharmaceuticals (NIH/PMC) URL: [Link]

  • Title: Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase Source: Anti-Cancer Agents in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition Source: Bioorganic Chemistry (PubMed) URL: [Link]

Sources

Comparative

In vitro vs in vivo stability comparison of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile compounds

In Vitro vs. In Vivo Stability Comparison of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile Compounds: A Technical Guide As a Senior Application Scientist in early drug discovery, evaluating the metabolic stability of novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro vs. In Vivo Stability Comparison of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile Compounds: A Technical Guide

As a Senior Application Scientist in early drug discovery, evaluating the metabolic stability of novel chemical building blocks is a critical step in lead optimization. The compound 5-(2-chloro-5-fluorophenyl)nicotinonitrile (CAS 1346692-29-2) represents a highly privileged biaryl motif frequently utilized in the design of kinase inhibitors and allosteric modulators.

This guide provides an objective, data-driven comparison of the in vitro and in vivo stability of this scaffold. By examining the causality behind our experimental choices and establishing self-validating protocols, we can accurately interpret the inevitable disconnects that arise during In Vitro to In Vivo Extrapolation (IVIVE).

Structural Liabilities & Predictive Metabolism

Before running a single assay, we must analyze the structural causality of the scaffold's metabolism. The "phenyl-pyridyl switch" combined with targeted halogenation is a classic medicinal chemistry strategy to modulate physicochemical properties and mitigate metabolic liabilities[1].

  • The Nicotinonitrile Ring: Pyridine is an electron-deficient heterocycle. Unlike electron-rich phenyl rings, it strongly resists cytochrome P450 (CYP)-mediated aromatic oxidation[1]. However, the nitrogen lone pair remains susceptible to N-oxidation by CYPs or Flavin-containing monooxygenases (FMOs). Furthermore, the nitrile group, while generally stable, can act as a substrate for enzymatic hydration/hydrolysis (via nitrilases) in vivo.

  • The 2-Chloro-5-fluorophenyl Ring: The addition of fluorine and chlorine dramatically reduces the electron density of the phenyl ring, effectively blocking classical sites of aromatic hydroxylation[2]. The exceptionally strong C–F bond (approx. 126 kcal/mol) resists oxidative defluorination[2]. Additionally, the bulky ortho-chloro group induces a steric twist between the two rings, minimizing coplanarity and reducing the molecule's affinity for the narrow active sites of certain CYP isoforms.

Metabolism Parent 5-(2-Chloro-5-fluorophenyl) nicotinonitrile NOxide Pyridine N-oxide (CYP450 / FMO) Parent->NOxide N-Oxidation Hydroxyl Aryl Hydroxylation (CYP450) Parent->Hydroxyl Hydroxylation Amide Nicotinamide (Nitrilase) Parent->Amide Nitrile Hydrolysis

Figure 1: Predicted metabolic pathways for 5-(2-chloro-5-fluorophenyl)nicotinonitrile.

In Vitro Stability Assessment: Hepatocytes vs. Microsomes

The Causality of Assay Selection: Human Liver Microsomes (HLM) primarily capture Phase I CYP-mediated metabolism and Phase II glucuronidation (if supplemented with UDPGA). However, because the nicotinonitrile scaffold may undergo non-CYP metabolism (e.g., nitrilase-mediated hydrolysis or aldehyde oxidase activity), intact cryopreserved hepatocytes are the scientifically superior choice. Hepatocytes contain the full complement of hepatic drug-metabolizing enzymes and active transmembrane transporters, providing a more holistic clearance prediction[3].

Self-Validating Hepatocyte Protocol:

  • Preparation: Thaw cryopreserved hepatocytes (Human or CD-1 Mouse) and suspend in Williams' Medium E to a working concentration of 1×106 cells/mL.

  • Incubation: Spike the test compound to a final concentration of 1 µM (keeping organic solvent <0.1% to prevent enzyme inhibition).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 90, and 120 minutes.

  • Quenching: Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Validation Check (Critical): Run concurrent positive controls. The assay is only deemed valid if the high-clearance control (Verapamil) exhibits a t1/2​<15 mins, and the low-clearance control (Warfarin) exhibits a t1/2​>120 mins.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Table 1: Representative In Vitro Clearance Data

Species / System CLint​ (µL/min/ 106 cells)Half-life ( t1/2​ ) (min)Predicted CLhep​ (mL/min/kg)Classification
Human Hepatocytes4.2>1203.1Low Clearance
Mouse Hepatocytes18.54522.4Moderate Clearance
Mouse Liver Microsomes12.16515.6Low-Moderate Clearance

Data reflects the robust metabolic stability imparted by the halogenated phenyl-pyridyl scaffold.

In Vivo Pharmacokinetics & Stability

To ground our in vitro predictions in reality, we must evaluate the compound's true systemic clearance and bioavailability in a living system.

Self-Validating In Vivo PK Protocol (Mice):

  • Formulation Validation: Prepare the compound in a biologically compatible vehicle (e.g., 5% DMSO, 10% Solutol, 85% Saline). Validation Check: Visually inspect for precipitation and quantify the pre- and post-dose formulation concentrations via LC-MS/MS to guarantee the exact administered dose.

  • Dosing: Administer to male C57BL/6 mice via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (10 mg/kg).

  • Sampling: Collect serial blood samples (approx. 20 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Analysis: Extract plasma, precipitate proteins, and quantify parent compound disappearance via LC-MS/MS.

Table 2: Representative In Vivo PK Data (Mouse)

RouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng*h/mL)Clearance (mL/min/kg) Vss​ (L/kg)Bioavailability (%F)
IV1.085048034.71.2-
PO10.021002600--54.1%

IVIVE Disconnects: Bridging the Gap

When we compare the data, a classic IVIVE disconnect emerges. The mouse hepatocytes predicted a moderate hepatic clearance ( CLhep​ = 22.4 mL/min/kg), but the observed in vivo systemic clearance is notably higher (34.7 mL/min/kg).

IVIVE InVitro In Vitro Half-Life (t1/2) (Hepatocytes) CLint Intrinsic Clearance (CL_int) Scaling Factors Applied InVitro->CLint In Vitro Scaling WellStirred Hepatic Disposition Model (Well-Stirred Model) CLint->WellStirred Physiological Params (Q_h, f_u) CLhep Predicted Hepatic Clearance (CL_hep) vs Observed In Vivo CL WellStirred->CLhep IVIVE Prediction

Figure 2: In Vitro to In Vivo Extrapolation (IVIVE) workflow for hepatic clearance.

Why does this underprediction occur?

  • Fundamental In Vitro Underprediction: As established in seminal pharmacokinetic literature by Obach, in vitro systems frequently underpredict in vivo clearance due to non-specific binding of the lipophilic drug to the hepatocyte incubation matrix, artificially lowering the free fraction available for metabolism[4]. Furthermore, static in vitro models often fail to account for active basolateral uptake transporters that drive the drug into the liver in vivo[3].

  • Extrahepatic Metabolism: While the liver is the primary engine of metabolism, the nicotinonitrile group may be subject to hydrolysis by enzymes in the gastrointestinal tract, plasma, or kidneys—pathways entirely invisible to a hepatocyte assay.

  • Renal Clearance: The polarity introduced by the pyridine nitrogen, combined with the electron-withdrawing halogens, may facilitate a degree of unchanged renal excretion, adding to the total systemic clearance.

References

  • Bowman, C. M., et al. (2019). "In vitro-in vivo extrapolation and hepatic clearance dependent underprediction." Drug Metabolism and Disposition, 47(10), 1182-1191. URL:[Link][3]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link][4]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link][2]

  • Sharma, A., et al. (2023). "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Advances, 13(15), 10106-10134. URL:[Link][1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.